![molecular formula C16H13ClN2O3 B4626878 N-(2-chloro-5-nitrophenyl)-2-methyl-3-phenylacrylamide](/img/structure/B4626878.png)
N-(2-chloro-5-nitrophenyl)-2-methyl-3-phenylacrylamide
Description
The synthesis, analysis, and investigation of the properties of nitrophenyl derivatives and similar compounds have been a subject of considerable scientific interest due to their potential applications and implications in various fields, including materials science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
Synthesis of nitrophenyl derivatives often involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through nitration, acylation, and other functional group transformations. For instance, the synthesis of related compounds like 2-chloro-N-(3-methylphenyl)acetamide showcases the incorporation of nitro and chloro groups into aromatic systems, which is a common approach in synthesizing complex nitrophenyl compounds (Gowda et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding the compound's reactivity and properties. For example, studies on similar nitrophenyl compounds have elucidated their crystal structures and molecular conformations, providing insights into the influence of nitro and chloro substituents on molecular stability and reactivity (Lee et al., 2019).
Chemical Reactions and Properties
The presence of nitro and chloro groups significantly affects the chemical reactivity of these compounds. They can undergo various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions. The reactivity pattern is often influenced by the electronic effects of the substituents and the compound's overall molecular structure. For example, the photoinduced decarboxylation of N-(2-chlorophenyl)glycine sensitized by aromatic nitro compounds highlights the complex reactivity pathways that can be initiated by light in the presence of nitro groups (Davidson et al., 1971).
Physical Properties Analysis
The physical properties of N-(2-chloro-5-nitrophenyl)-2-methyl-3-phenylacrylamide, like solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. These properties are essential for the compound's practical applications, affecting its processing, formulation, and performance in intended applications. For instance, the crystal structure analysis of related compounds provides valuable data on their solid-state properties and potential for forming specific crystalline or supramolecular structures (Souza et al., 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are critical for understanding the compound's behavior in chemical syntheses and applications. The nitro and chloro substituents typically confer specific electronic characteristics, affecting the compound's reactivity patterns. Analysis of the reactivity of methylplatinum and methylgold compounds with nitrophenylsulphenyl chloride, for instance, provides insights into the complex interactions and transformations that can occur in the presence of nitro groups (Puddephatt et al., 1976).
properties
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-2-methyl-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11(9-12-5-3-2-4-6-12)16(20)18-15-10-13(19(21)22)7-8-14(15)17/h2-10H,1H3,(H,18,20)/b11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVPRUCNPAMVPL-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chloro-5-nitrophenyl)-2-methyl-3-phenylprop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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